![molecular formula C22H13N3OS3 B2809402 5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 888411-22-1](/img/structure/B2809402.png)

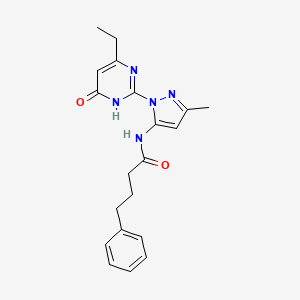

5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

- Upon coordination with beryllium, the resulting complexes (BTZ-Cz-BF and BTZ-DCz-BF) exhibit significant blue shifts and enhanced emission. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs). Notably, the BTZ-Cz-BF doped device with a concentration of 10 wt% performs exceptionally well, achieving a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

- The compound’s excited-state intramolecular proton transfer (ESIPT) reaction has been studied in various solvents. Increasing solvent polarity gradually inhibits the ESIPT reaction of the compound MMT. Understanding solvent effects can aid in developing new products for optoelectronics and analytical tools .

- Green, yellow, and red OLEDs fabricated with this ETL exhibit extremely low turn-on voltages (Von) of 2.3 V, 2.1 V, and 2.2 V, respectively, along with high power efficiencies (PE) up to 65.0 lm/W, 84.9 lm/W, and 23.1 lm/W, respectively .

- The beryllium complexes show significant blue shifts and enhanced emission due to restricted conformational changes. For BTZ-PI-BF₂ and BTZ-IM-BF₂, the maximum EQE values are 1.35% and 3.08%, respectively .

Photoluminescent and Electroluminescent Properties

Solvent Effects on Excited State Proton Transfer

Electron Transport Layer in Organic Light-Emitting Diodes (OLEDs)

Relationship Between Molecular Structure and Optoelectronic Properties

Mechanism of Action

Target of Action

Similar compounds have been used as luminescent materials .

Mode of Action

The compound exhibits a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT), which results in emission in both solution and solid films . Upon coordination with a boron difluoride complex, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Biochemical Pathways

The compound’s luminescent properties suggest potential applications in optoelectronic devices .

Pharmacokinetics

Similar compounds have shown good thermal and electrochemical stability .

Result of Action

The compound, when used as a dopant emitter in Organic Light Emitting Diodes (OLEDs), exhibits strong emission and low turn-on voltage . The boron difluoride complex of the compound shows better electroluminescence performance than the ligand .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical species. For instance, its luminescent properties can be affected by the presence of a boron difluoride complex .

properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3OS3/c26-20(25-22-24-19-13-6-2-1-5-12(13)11-18(19)29-22)16-9-10-17(27-16)21-23-14-7-3-4-8-15(14)28-21/h1-10H,11H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULDXNAUHWTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-methyl-1,3-thiazol-2(3H)-yliden]amino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2809319.png)

![[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2809323.png)

![Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2809324.png)

![N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2809325.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809330.png)

![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)

![4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid](/img/structure/B2809342.png)